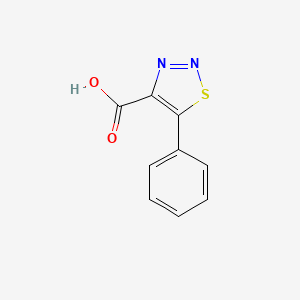
5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid
Übersicht
Beschreibung
5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid is a chemical compound with numerous applications in the pharmaceutical and agrochemical industries . It belongs to the class of heterocyclic compounds and is known for its various biological activities . The IUPAC name of this compound is 4-phenyl-1H-1lambda3,2,3-thiadiazole-5-carboxylic acid . Its molecular formula is C9H6N2O2S and it has a molecular weight of 206.22 g/mol .
Synthesis Analysis
The synthesis of thiadiazole derivatives, including 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid, often involves starting from ethyl-4,4,4-trifluoroacetoacetate and ethyl carbazate . The reactions are typically monitored by thin layer chromatography (TLC) on precoated silica gel .Molecular Structure Analysis
The molecular structure of 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid includes a thiadiazole ring, a phenyl ring, and a carboxylic acid group . The thiadiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .Chemical Reactions Analysis
Thiadiazole derivatives, including 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid, have been found to display a broad spectrum of biological activities . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .Physical And Chemical Properties Analysis
5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid is a solid at room temperature . It should be stored at a temperature between 2 and 8 degrees Celsius . The compound’s relatively good liposolubility is most likely attributed to the presence of the sulfur atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid has been utilized in various synthetic processes. For example, it has been converted to amides, ethyl esters, and azides, showcasing its versatility in chemical transformations (Looker & Wilson, 1965).
Antineoplastic Properties
- This compound and its derivatives have potential antineoplastic (anti-cancer) properties. Various derivatives have been synthesized and investigated for their efficacy against cancer cell lines, indicating the significance of this compound in cancer research (Kumar, Kumar, Chang, & Shah, 2010).
Inhibitory Effects on Enzymes
- Derivatives of 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid have shown inhibitory effects on certain enzymes, such as carbonic anhydrase isoenzymes. This indicates their potential in developing new therapeutic agents (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).
Liquid Crystalline Behaviors
- Certain derivatives of this compound have been studied for their liquid crystalline behaviors. This research is crucial for the development of new materials with potential applications in displays and other electronic devices (Jaffer, Aldhaif, & Tomi, 2017).
Corrosion Inhibition
- Phenyl-substituted amino thiadiazoles, including derivatives of 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid, have been synthesized and studied as corrosion inhibitors. This research is significant for protecting metals in industrial applications (Tang, Yang, Yin, Liu, Wan, & Wang, 2009).
Antimicrobial Activity
- Several studies have explored the antimicrobial activity of compounds derived from 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid. This research contributes to the discovery of new antimicrobial agents, which is vital in the fight against resistant bacterial strains (Farghaly, Abdallah, & Muhammad, 2011).
Safety And Hazards
5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid may cause skin irritation, respiratory irritation, and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective measures such as wearing gloves, protective clothing, and eye/face protection should be taken when handling this compound .
Eigenschaften
IUPAC Name |
5-phenylthiadiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-8(14-11-10-7)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQVOJPPGWAQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974317 | |
| Record name | 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid | |
CAS RN |
58792-15-7 | |
| Record name | NSC19789 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-{[(4-Methylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361441.png)

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)

![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)
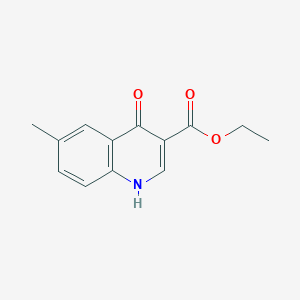
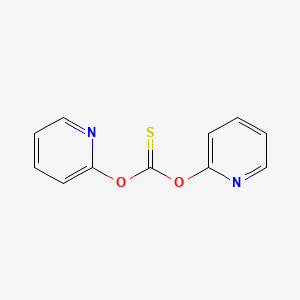
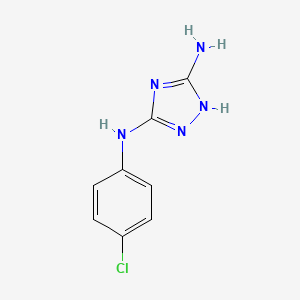

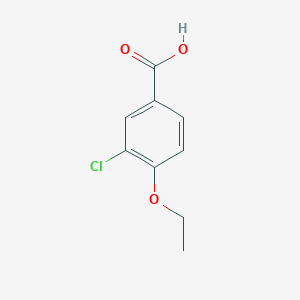

![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)